2-Bromo-6-(1-fluorocyclopropyl)pyridine
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Overview
Description
2-Bromo-6-(1-fluorocyclopropyl)pyridine is a chemical compound with the molecular formula C8H7BrFN and a molecular weight of 216.05 g/mol . It is a pyridine derivative, characterized by the presence of a bromine atom at the 2-position and a fluorocyclopropyl group at the 6-position of the pyridine ring . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(1-fluorocyclopropyl)pyridine typically involves the bromination of 6-(1-fluorocyclopropyl)pyridine. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position of the pyridine ring . Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield . The reaction conditions are carefully monitored and controlled to minimize impurities and maximize the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(1-fluorocyclopropyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 6-(1-fluorocyclopropyl)pyridine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Pyridine N-oxides are the major products.
Reduction Reactions: The major product is 6-(1-fluorocyclopropyl)pyridine.
Scientific Research Applications
2-Bromo-6-(1-fluorocyclopropyl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-6-(1-fluorocyclopropyl)pyridine involves its interaction with specific molecular targets and pathways. The bromine and fluorocyclopropyl groups contribute to its reactivity and ability to form covalent bonds with target molecules . This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Bromo-6-(1-fluorocyclopropyl)pyridine is unique due to the presence of the fluorocyclopropyl group, which imparts distinct chemical and biological properties compared to other bromopyridine derivatives . This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C8H7BrFN |
---|---|
Molecular Weight |
216.05 g/mol |
IUPAC Name |
2-bromo-6-(1-fluorocyclopropyl)pyridine |
InChI |
InChI=1S/C8H7BrFN/c9-7-3-1-2-6(11-7)8(10)4-5-8/h1-3H,4-5H2 |
InChI Key |
QZAKXNUMIYIHER-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=NC(=CC=C2)Br)F |
Origin of Product |
United States |
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